molecular formula C28H30 B3416246 Ethidium Bromide Adsorber CAS No. 9052-95-3

Ethidium Bromide Adsorber

Cat. No.: B3416246
CAS No.: 9052-95-3
M. Wt: 366.5 g/mol
InChI Key: NWUYHJFMYQTDRP-UHFFFAOYSA-N
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Description

Ethidium bromide adsorber is a specialized compound designed for the removal of ethidium bromide from aqueous solutions. Ethidium bromide is a commonly used fluorescent dye in molecular biology laboratories for visualizing nucleic acids in gel electrophoresis. due to its mutagenic properties, it poses significant environmental and health risks, necessitating effective removal methods.

Mechanism of Action

Target of Action

The primary target of Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene is water impurities. It is used as an ion exchange resin in industrial water treatment systems, specialized water softening systems, and food demineralization systems .

Mode of Action

This compound works by exchanging its ions with those of the impurities in water. The process involves the replacement of undesirable ions in the water with ions that are more acceptable or less harmful .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to water purification. The ion exchange process alters the chemical composition of the water, removing impurities and making it safer for use .

Pharmacokinetics

It’s worth noting that the compound is insoluble in cold water , which allows it to remain intact during the ion exchange process and be reused multiple times.

Result of Action

The result of the compound’s action is the production of purified water. By exchanging its ions with those of the impurities in the water, it effectively removes these impurities, resulting in cleaner, safer water .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, it should be stored at temperatures between +5°C to +30°C . It is also stable under normal conditions of use, but contact with strong oxidizing agents should be avoided . Heating to decomposition may release carbon monoxide, carbon dioxide, and metal oxides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ethidium bromide adsorber often involves the synthesis of nanoparticles or composite materials that can effectively adsorb ethidium bromide. For instance, palladium nanoparticles can be synthesized using a phytomediated approach, where a precursor to extract ratio of 4:1, pH 3, and incubation at 80°C for 60 minutes are optimal conditions . Another method involves the development of chromatin-loaded chitosan polyvinyl alcohol composites, characterized by dense porous morphology and mesopores .

Industrial Production Methods: Industrial production methods for ethidium bromide adsorbers typically involve large-scale synthesis of the adsorbent materials under controlled conditions. This includes the use of digital display thermostatic water baths for heating during material preparation and ensuring uniform dispersion of active components through techniques like FTIR and XRD analysis .

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

1,2-bis(ethenyl)benzene;1-ethenyl-2-ethylbenzene;styrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12.C10H10.C8H8/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUYHJFMYQTDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated
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CAS No.

68584-06-5, 69011-20-7
Record name Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, lithium salts
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Record name Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated
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Record name Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, lithium salts
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethidium Bromide Adsorber
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